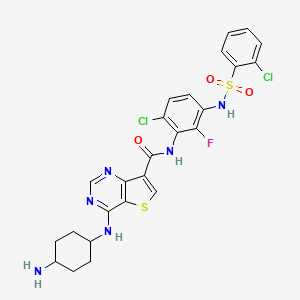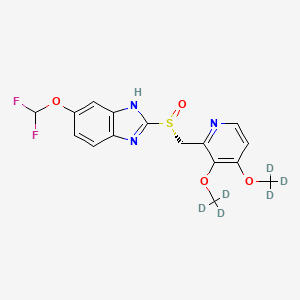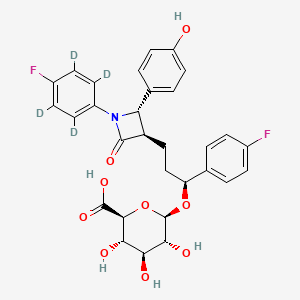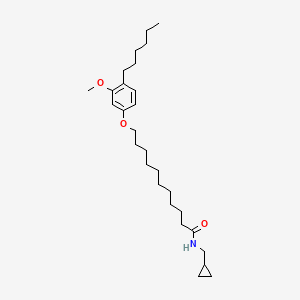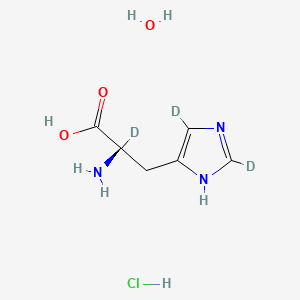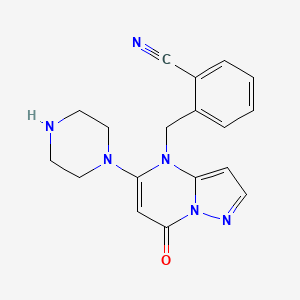
Dpp-4-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipeptidyl peptidase-4 inhibitor 2 (Dpp-4-IN-2) is a compound that inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are primarily used in the treatment of type 2 diabetes mellitus. By inhibiting DPP-4, these compounds help to increase the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon secretion, thereby improving blood glucose control .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dpp-4-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. Common synthetic routes may involve the use of various reagents and catalysts to achieve the desired chemical transformations. For instance, the preparation of DPP-4 inhibitory peptides can involve enzymatic hydrolysis using proteases such as neutral protease, alkaline protease, bromelain, papain, and ginger protease .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Dpp-4-IN-2 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions can vary depending on the desired outcome, such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Dpp-4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in regulating glucose metabolism and its potential effects on other biological pathways.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus to improve blood glucose control by inhibiting DPP-4
Industry: Employed in the development of new therapeutic agents and as a reference compound in drug discovery and development
Mécanisme D'action
Dpp-4-IN-2 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of these hormones, which enhances insulin secretion, reduces glucagon secretion, and ultimately improves blood glucose control .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to Dpp-4-IN-2 include:
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
Uniqueness
This compound is unique in its specific chemical structure and its particular binding affinity to the DPP-4 enzyme. This uniqueness can result in different pharmacokinetic and pharmacodynamic profiles compared to other DPP-4 inhibitors, potentially offering distinct therapeutic advantages or side effect profiles .
Propriétés
Formule moléculaire |
C18H18N6O |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-[(7-oxo-5-piperazin-1-ylpyrazolo[1,5-a]pyrimidin-4-yl)methyl]benzonitrile |
InChI |
InChI=1S/C18H18N6O/c19-12-14-3-1-2-4-15(14)13-23-16-5-6-21-24(16)18(25)11-17(23)22-9-7-20-8-10-22/h1-6,11,20H,7-10,13H2 |
Clé InChI |
AMLAVNFTULBNSG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC(=O)N3C(=CC=N3)N2CC4=CC=CC=C4C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


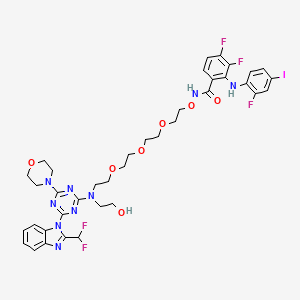
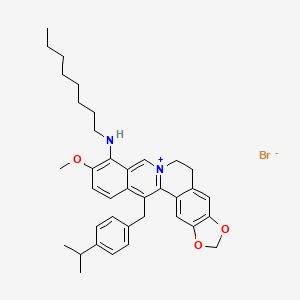
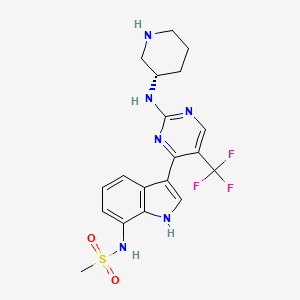
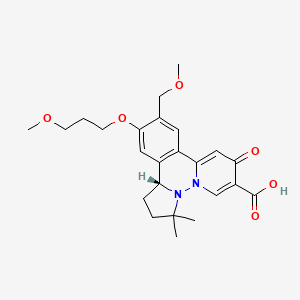

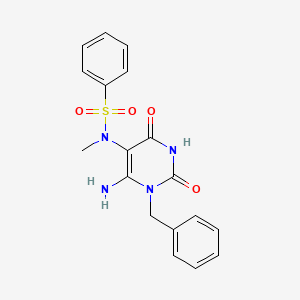
![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)
